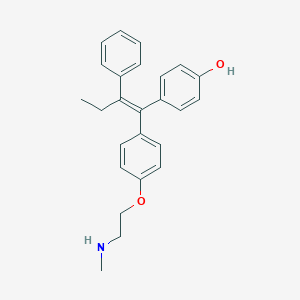

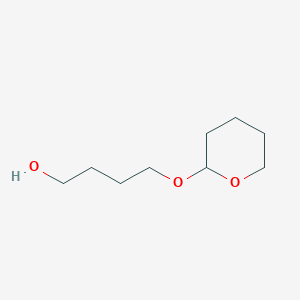

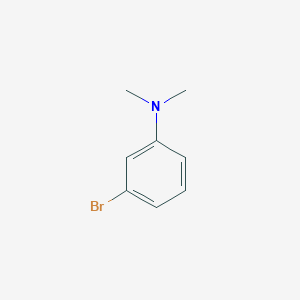

![molecular formula C5H3ClN4OS B018834 5-Amino-2-chloro-2,3-dihydrothiazolo[4,5-d]pyrimidine-7-(6H)-one CAS No. 30161-95-6](/img/structure/B18834.png)

5-Amino-2-chloro-2,3-dihydrothiazolo[4,5-d]pyrimidine-7-(6H)-one

説明

Synthesis Analysis

The synthesis of related heterocyclic compounds typically involves strategic condensation reactions, often utilizing amino groups and chloro substituents as reactive sites for further modifications. For example, the synthesis of partially hydrogenated 2-amino[1,2,4]triazolo[1,5-a]pyrimidines showcases the utility of chloroacetic, 3-chloropropanoic, and 4-chlorobutanoic acids in forming amides through acylation of the amino group, leading to novel mesoionic heterocycles (Chernyshev et al., 2014).

Molecular Structure Analysis

The molecular structure of heterocyclic compounds such as 5-oxo and 7-oxo derivatives of [1,2,4]triazolo-[1,5-a]pyrimidine has been elucidated through X-ray diffraction, exhibiting the N4–H tautomer. Such structural analyses are pivotal for understanding the binding possibilities with metal ions and other molecules (Haj et al., 2000).

Chemical Reactions and Properties

The reactivity of heterocyclic compounds often involves interactions with various reagents, leading to a wide range of chemical transformations. For instance, reactions with chlorocarboxylic acid chlorides at low temperatures can yield amides, which upon heating undergo intramolecular alkylation, demonstrating the compounds' versatile reactivity and potential for creating polycondensed heterocycles (Chernyshev et al., 2014).

Physical Properties Analysis

The physical properties of heterocyclic compounds, including solubility, melting points, and crystal structures, are critical for their application in various fields. The determination of crystal environments, as seen in the structures of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid, provides insight into their potential biological activity and pharmaceutical applications (Canfora et al., 2010).

Chemical Properties Analysis

The chemical properties, including reactivity towards nucleophiles and electrophiles, acid-base behavior, and redox properties, define the utility of heterocyclic compounds in synthesis and applications. The diversity in reactivity enables the design of compounds with specific functions, as demonstrated by the various reactions and products obtained from heterocyclic amines and chloro-substituted precursors (Reimlinger & Peiren, 1970).

科学的研究の応用

Antitumor Applications:

- Synthesis of novel derivatives for antitumor screening has been a significant focus. For instance, derivatives of 3-phenylthiazolo[4,5-d]pyrimidine-2-thiones were synthesized and some showed promising antitumor activities against human tumor cell lines (Becan & Wagner, 2008).

Antimicrobial and Antifungal Activities:

- New derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. For instance, compounds like 3-amino-thiazolo[4,5-a]pyrido[2,3-d]pyrimidine-2-carbonitrile showed promising results in these areas (El-Gazzar et al., 2008).

Antiviral Applications:

- Some derivatives have shown potential in inhibiting viral replication. For example, compounds derived from 5-amino-1-methyl-3-β-D-ribofuranosyl-pyrazolo[4,3-d]pyrimidin-7(6H)-one exhibited antiviral activities against RNA and DNA viruses (Sanghvi et al., 1991).

Synthesis of Novel Compounds:

- Research has also focused on synthesizing new chemical structures using this compound. For example, the solution-phase synthesis of 3,5,7-trisubstituted [1,2,3]triazolo[4,5-d]pyrimidines has been described, showcasing the versatility of this chemical in creating diverse molecular structures (Baindur et al., 2003).

Chemical Analysis and Characterization:

- Detailed chemical analysis and characterization of compounds related to 5-Amino-2-chloro-2,3-dihydrothiazolo[4,5-d]pyrimidine-7-(6H)-one have been conducted to understand their properties and potential applications. For instance, studies have been conducted to characterize new pyrimido[4,5-b]-quinoline and pyrido[2,3-d]pyrimidine derivatives (El-Agrody et al., 2001).

将来の方向性

The future directions for this compound could involve further exploration of its medicinal and biological properties. Thiazole derivatives are involved in the development of pain therapy drugs and act as fibrinogenic receptor antagonists with antithrombotic activity . They also show promise in drug development applications against obesity, hyperlipidemia, atherosclerotic diseases .

特性

IUPAC Name |

5-amino-2-chloro-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN4OS/c6-4-8-2-1(12-4)3(11)10-5(7)9-2/h(H3,7,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFZAMWHTSBOQSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(N=C(NC1=O)N)N=C(S2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00569824 | |

| Record name | 5-Amino-2-chloro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00569824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-2-chloro-2,3-dihydrothiazolo[4,5-d]pyrimidine-7-(6H)-one | |

CAS RN |

30161-95-6 | |

| Record name | 5-Amino-2-chloro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00569824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

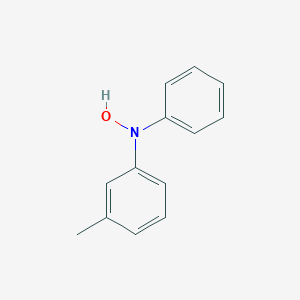

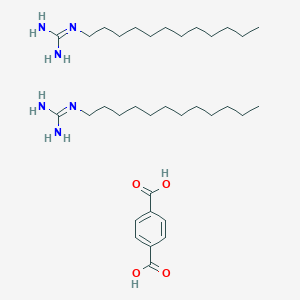

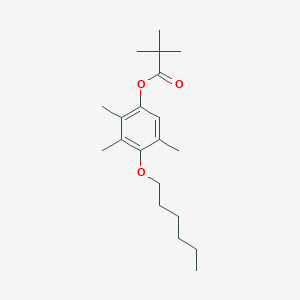

![Butanal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B18758.png)

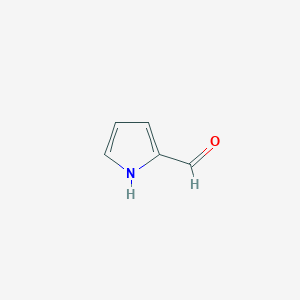

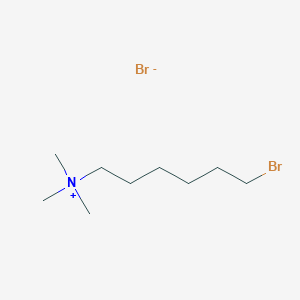

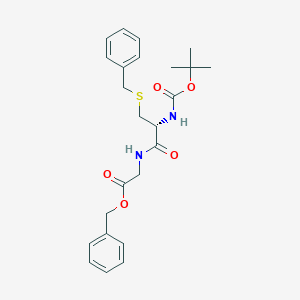

![Tetrazolo[5,1-a]phthalazine](/img/structure/B18776.png)

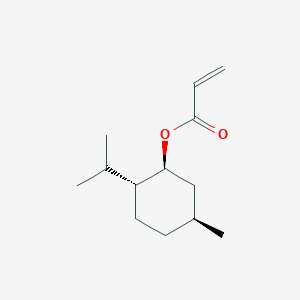

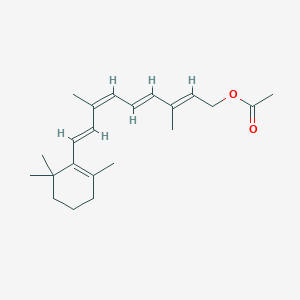

![Dimethyl [(2,5-Dibenzyloxy)phenylmethyl]phosphonate](/img/structure/B18778.png)